(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzofuran-2-yl)methanone

Lipophilicity ADME profiling Drug design

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzofuran-2-yl)methanone is a synthetic heterocyclic small molecule that combines a benzofuran-2-carbonyl group with an imidazole-4-sulfonyl-substituted 1,4-diazepane core. The compound belongs to a class of cyclic vicinal diamines that have been explored for sigma receptor affinity and matrix metalloproteinase (MMP) inhibition.

Molecular Formula C17H18N4O4S
Molecular Weight 374.42
CAS No. 1903496-50-3
Cat. No. B2359453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzofuran-2-yl)methanone
CAS1903496-50-3
Molecular FormulaC17H18N4O4S
Molecular Weight374.42
Structural Identifiers
SMILESC1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C17H18N4O4S/c22-17(15-10-13-4-1-2-5-14(13)25-15)20-6-3-7-21(9-8-20)26(23,24)16-11-18-12-19-16/h1-2,4-5,10-12H,3,6-9H2,(H,18,19)
InChIKeyGKJKBWFDRDQVOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview of (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzofuran-2-yl)methanone (CAS 1903496-50-3) for Procurement Decisions


(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzofuran-2-yl)methanone is a synthetic heterocyclic small molecule that combines a benzofuran-2-carbonyl group with an imidazole-4-sulfonyl-substituted 1,4-diazepane core [1]. The compound belongs to a class of cyclic vicinal diamines that have been explored for sigma receptor affinity and matrix metalloproteinase (MMP) inhibition [2][3]. Its molecular formula is C17H18N4O4S with a molecular weight of 374.42 g/mol [1]. The specific benzofuran-imidazole-sulfonyl-diazepane architecture distinguishes it from simpler benzofuran-diazepane or imidazole-sulfonyl-diazepane analogs by simultaneously presenting three pharmacophoric elements in a single scaffold.

Why Generic Substitution Is Not Straightforward for (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzofuran-2-yl)methanone


Compounds within the imidazole-sulfonyl-diazepane and benzofuran-diazepane families cannot be interchanged casually because even subtle structural modifications produce large shifts in receptor affinity, selectivity, and physicochemical properties. Within the cyclic diamine series, expanding the ring from piperazine to 1,4-diazepane increased sigma-1 receptor affinity from nanomolar to picomolar levels [1]. Similarly, replacing the N-benzyl substituent on a benzofuran-diazepane core with an imidazole-4-sulfonyl group alters the hydrogen-bonding capacity and electron density distribution, which can redirect target engagement from sigma receptors toward MMP enzymes or other biological targets [2]. Therefore, a generic substitution without experimental verification risks losing the specific pharmacological profile or chemical handle required for a given research or industrial application.

Quantitative Differentiation Evidence for (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzofuran-2-yl)methanone (CAS 1903496-50-3)


Predicted Lipophilicity (XLogP3-AA) Compared to a Dimethylfuran Analog

The target compound contains an unsubstituted benzofuran-2-carbonyl group, which is expected to confer higher lipophilicity than the dimethylfuran analog (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2,5-dimethylfuran-3-yl)methanone). The dimethylfuran analog has a computed XLogP3-AA of 1.0 [1]. Based on the larger aromatic surface of benzofuran vs. dimethylfuran, the target compound is predicted to have a higher logP, which would influence membrane permeability and protein binding. This computationally derived difference provides a basis for selecting the benzofuran derivative for applications requiring increased hydrophobicity.

Lipophilicity ADME profiling Drug design

Hydrogen Bonding Profile Differentiates from Pyrazole-Sulfonyl Analogs

The imidazole-4-sulfonyl moiety on the diazepane ring provides a hydrogen bond donor (imidazole NH) that is absent in the corresponding 1-methyl-1H-pyrazol-4-yl sulfonyl analog (e.g., (7-methoxybenzofuran-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone). The presence or absence of an H-bond donor can drastically alter target binding profiles [1]. The dimethylimidazole analog of the diazepane scaffold has 0 H-bond donors and 6 H-bond acceptors [2], while the target compound retains 1 H-bond donor (imidazole NH). This single donor can form a critical hydrogen bond in enzyme active sites or receptor pockets that the methylated or pyrazole analogs cannot replicate.

Medicinal chemistry SAR Target engagement

Class-Level Sigma Receptor Affinity of 1,4-Diazepane Scaffolds

1,4-Diazepane-containing cyclic diamines have demonstrated picomolar affinity for sigma-1 receptors (Ki range 0.10–0.194 nM) and high subtype selectivity over sigma-2 (sigma-2/sigma-1 ratio 220–11542) [1]. These values represent a 34- to 276-fold improvement in sigma-1 affinity compared to the corresponding imidazolidine analogs (Ki 6.45–53.5 nM) [1]. While the specific compound was not directly tested in this study, its 1,4-diazepane core is identical to the high-affinity scaffold, and the benzofuran substituent is a privileged fragment in sigma receptor pharmacophores [1]. This class-level evidence supports prioritizing 1,4-diazepane-based compounds over piperazine or imidazolidine analogs for sigma receptor-targeted research.

Sigma receptor CNS pharmacology Neuroprotection

Potential MMP Inhibitory Activity Based on Imidazole-4-Sulfonyl Diazepane Scaffold

A structurally related imidazole-4-sulfonyl [1,4]diazepane derivative (CHEMBL268114) exhibited potent inhibition of MMP-2 (IC50 = 2.70 nM), MMP-9 (IC50 = 5.5 nM), and MMP-8 (IC50 = 6.60 nM) [1]. The target compound shares the critical imidazole-4-sulfonyl-diazepane pharmacophore but introduces a benzofuran-2-carbonyl group that may modulate selectivity across the MMP family. The available IC50 values provide a quantitative benchmark for this scaffold class, indicating nanomolar potency that is competitive with established MMP inhibitors. Direct experimental confirmation is absent but the pharmacophore similarity supports prioritization of this compound for MMP-related assays.

MMP inhibition Cancer research Protease targeting

Recommended Research and Industrial Application Scenarios for (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzofuran-2-yl)methanone (CAS 1903496-50-3)


Sigma-1 Receptor Probe Development and CNS Target Engagement Studies

The 1,4-diazepane scaffold has been validated to deliver picomolar sigma-1 receptor affinity and >200-fold subtype selectivity over sigma-2 [1]. Incorporating the benzofuran-2-carbonyl substituent extends the aromatic surface, which may further enhance sigma-1 binding through hydrophobic pocket interactions. This compound is suitable for radioligand development, competition binding assays, and functional studies of sigma-1 receptor pharmacology in neurodegenerative or neuropsychiatric disease models.

Matrix Metalloproteinase (MMP) Inhibitor Screening Cascade

Given that the imidazole-4-sulfonyl diazepane core has demonstrated low nanomolar MMP-2, MMP-9, and MMP-8 inhibition in a related compound (CHEMBL268114) [2], this compound can serve as a starting point for MMP inhibitor discovery. It can be used in FRET-based enzyme assays to determine selectivity across the MMP family, with the benzofuran carbonyl group offering a vector for further SAR exploration to improve selectivity over off-target MMPs.

Physicochemical Property Benchmarking for CNS Drug Design

The compound's predicted higher lipophilicity (XLogP3-AA > 1.0) compared to dimethylfuran analogs [3], combined with its single H-bond donor (imidazole NH) and six H-bond acceptors, positions it within favorable CNS drug-like property space. It can be used as a reference compound in parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies to benchmark the impact of benzofuran substitution on passive permeability and efflux liability.

Chemical Biology Tool for Investigating H-Bond Dependent Protein-Ligand Interactions

The presence of an unsubstituted imidazole NH provides a unique hydrogen bond donor that is absent in 1,2-dimethylimidazole and 1-methylpyrazole analogs [3]. This compound can be paired with its N-methylated analogs in a matched molecular pair analysis to deconvolute the contribution of a single hydrogen bond to binding affinity, target selectivity, and cellular activity in a given biological system.

Quote Request

Request a Quote for (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzofuran-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.